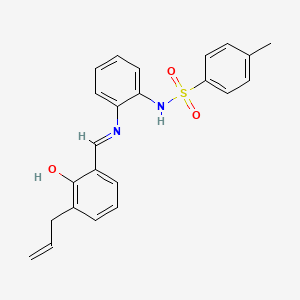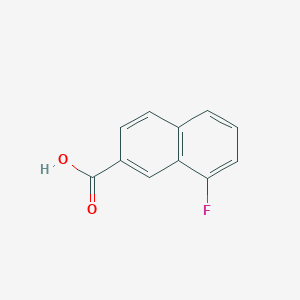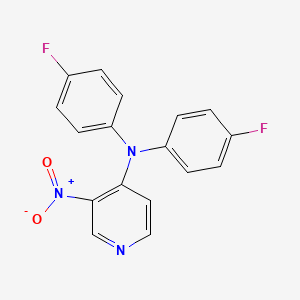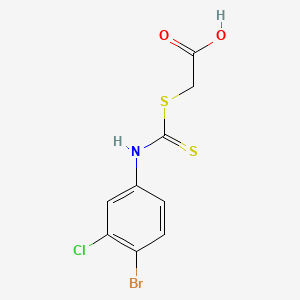![molecular formula C19H13NO5S B14148829 4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid CAS No. 444694-49-9](/img/structure/B14148829.png)
4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.
Coupling with the benzoic acid moiety: The final step involves coupling the intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and furan ring may play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid include:
4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: This compound shares a similar benzoic acid moiety but differs in the heterocyclic ring structure.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a different heterocyclic ring but shares some structural similarities.
The uniqueness of this compound lies in its combination of the thiazolidine, furan, and benzoic acid moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
444694-49-9 |
|---|---|
Formule moléculaire |
C19H13NO5S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-[5-[(Z)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H13NO5S/c1-3-8-20-17(21)16(26-19(20)24)10-13-5-7-15(25-13)14-6-4-12(18(22)23)9-11(14)2/h1,4-7,9-10H,8H2,2H3,(H,22,23)/b16-10- |
Clé InChI |
VJSVPNMTRZBNQN-YBEGLDIGSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC#C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC#C |
Solubilité |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
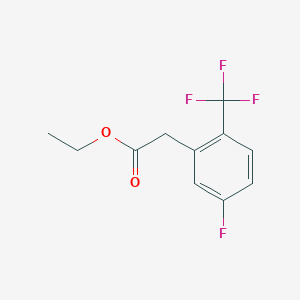
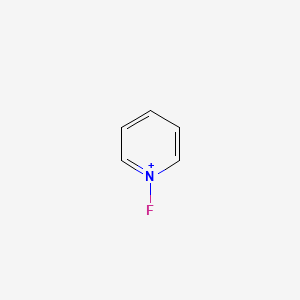
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
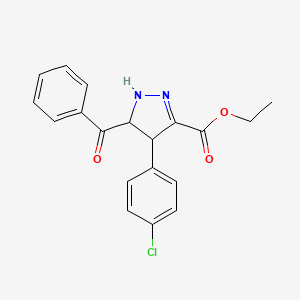
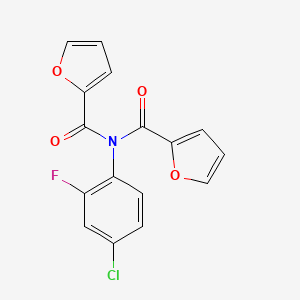
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
